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Compound of Interest

Compound Name: Ald-Ph-amido-C2-nitrate

Cat. No.: B3102122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for

Ald-Ph-amido-C2-nitrate, a valuable building block in medicinal chemistry and drug

development, particularly in its role as a non-cleavable linker in Antibody-Drug Conjugates

(ADCs). Due to the limited direct literature on the synthesis of this specific molecule, this guide

outlines a robust, two-step synthetic route based on well-established chemical transformations.

The proposed pathway involves the initial synthesis of an N-aryl-2-chloroacetamide

intermediate, followed by the introduction of the nitrate ester functionality.

Proposed Synthesis Pathway
The synthesis of Ald-Ph-amido-C2-nitrate, chemically named N-(4-formylphenyl)-2-

(nitrooxy)acetamide, can be logically approached in two primary stages:

Synthesis of N-(4-formylphenyl)-2-chloroacetamide: This initial step involves the acylation of

4-aminobenzaldehyde with chloroacetyl chloride. This is a standard and high-yielding

reaction to form the amide backbone.

Introduction of the Nitrooxy Group: This transformation can be achieved through a two-step

sequence involving the initial conversion of the chloro-intermediate to a hydroxy-

intermediate, followed by nitration of the alcohol. This indirect route is often more reliable and

higher-yielding than a direct nucleophilic substitution of the chloride with a nitrate salt.
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A detailed workflow for this proposed synthesis is presented below.
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Step 3: Nitration
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Caption: Proposed three-step synthesis of Ald-Ph-amido-C2-nitrate.

Experimental Protocols
The following protocols are based on established procedures for analogous chemical

transformations and provide a detailed methodology for the proposed synthesis.

Step 1: Synthesis of N-(4-formylphenyl)-2-
chloroacetamide
This procedure is adapted from the general synthesis of N-aryl-2-chloroacetamides.

Materials:

4-Aminobenzaldehyde

Chloroacetyl chloride

Triethylamine or an inorganic base (e.g., K₂CO₃, NaHCO₃)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Standard laboratory glassware and magnetic stirrer
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-

aminobenzaldehyde (1.0 eq) and a suitable base (1.1-1.5 eq, e.g., triethylamine) in

anhydrous DCM.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred

mixture via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude N-(4-formylphenyl)-2-chloroacetamide by recrystallization or column

chromatography.

Step 2: Synthesis of N-(4-formylphenyl)-2-
hydroxyacetamide
This step involves the hydrolysis of the chloro-intermediate.

Materials:

N-(4-formylphenyl)-2-chloroacetamide

A suitable hydrolysis reagent (e.g., aqueous sodium hydroxide or sodium formate followed

by hydrolysis)

Solvent (e.g., water, acetone/water mixture)
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Acid for neutralization (e.g., HCl)

Procedure:

Dissolve N-(4-formylphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent mixture (e.g.,

acetone/water).

Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) and heat the mixture

to reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and neutralize with dilute HCl.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting N-(4-formylphenyl)-2-hydroxyacetamide by recrystallization or column

chromatography.

Step 3: Synthesis of Ald-Ph-amido-C2-nitrate (N-(4-
formylphenyl)-2-(nitrooxy)acetamide)
This final step involves the nitration of the hydroxy-intermediate.

Materials:

N-(4-formylphenyl)-2-hydroxyacetamide

Fuming nitric acid

Sulfuric acid (catalytic amount) or acetic anhydride

Anhydrous DCM

Procedure:
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In a flask cooled to 0 °C, carefully add N-(4-formylphenyl)-2-hydroxyacetamide (1.0 eq) to a

pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid (or acetic

anhydride to form acetyl nitrate in situ).

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

Once the reaction is complete, carefully pour the mixture onto crushed ice.

Extract the product with cold DCM.

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure at low temperature to avoid decomposition of the nitrate ester.

Purify the crude Ald-Ph-amido-C2-nitrate by flash column chromatography on silica gel

using a non-polar eluent system.

Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this

synthesis pathway. The values are illustrative and would need to be confirmed by experimental

analysis.

Table 1: Physicochemical Properties of Key Compounds

Compound Name Chemical Formula
Molecular Weight (
g/mol )

Appearance
(Expected)

4-Aminobenzaldehyde C₇H₇NO 121.14 Yellowish solid

N-(4-formylphenyl)-2-

chloroacetamide
C₉H₈ClNO₂ 197.62 Off-white solid

N-(4-formylphenyl)-2-

hydroxyacetamide
C₉H₉NO₃ 179.17 White solid

Ald-Ph-amido-C2-

nitrate
C₉H₈N₂O₅ 224.17 Pale yellow oil/solid
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Table 2: Illustrative Reaction Parameters and Expected Yields

Reaction
Step

Key
Reagents

Solvent
Temperatur
e (°C)

Reaction
Time (h)

Expected
Yield (%)

N-(4-

formylphenyl)

-2-

chloroacetam

ide Synthesis

Chloroacetyl

chloride,

Triethylamine

DCM 0 to RT 4-6 85-95

N-(4-

formylphenyl)

-2-

hydroxyaceta

mide

Synthesis

Sodium

hydroxide

Acetone/Wat

er
Reflux 2-4 70-85

Ald-Ph-

amido-C2-

nitrate

Synthesis

Fuming nitric

acid, Sulfuric

acid

DCM 0 1-2 50-70

Table 3: Expected Spectroscopic Data for Ald-Ph-amido-C2-nitrate
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Spectroscopic Technique Expected Key Signals

¹H NMR (CDCl₃, 400 MHz)

δ 10.0 (s, 1H, -CHO), 8.5-8.0 (br s, 1H, -NH),

7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.5 (s, 2H, -

CH₂-O)

¹³C NMR (CDCl₃, 100 MHz)
δ 191 (-CHO), 165 (C=O), 143 (Ar-C), 135 (Ar-

C), 130 (Ar-CH), 120 (Ar-CH), 75 (-CH₂-O)

IR (KBr, cm⁻¹)

~3300 (N-H stretch), ~1700 (C=O stretch,

aldehyde), ~1660 (C=O stretch, amide), ~1620

& ~1280 (O-NO₂ stretch), ~1600 (C=C stretch,

aromatic)

Mass Spectrometry (ESI+) m/z = 225.04 [M+H]⁺, 247.02 [M+Na]⁺

Signaling Pathways and Logical Relationships
The synthesis of Ald-Ph-amido-C2-nitrate is a linear sequence of reactions. The logical flow

from starting materials to the final product is depicted below.
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Caption: Logical progression of the Ald-Ph-amido-C2-nitrate synthesis.

This in-depth guide provides a robust and scientifically sound pathway for the synthesis of Ald-
Ph-amido-C2-nitrate. The detailed experimental protocols, structured data tables, and clear

visualizations are intended to be a valuable resource for researchers and professionals in the

field of drug development. It is important to note that all synthetic procedures should be carried
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out by trained chemists in a well-equipped laboratory, adhering to all necessary safety

precautions.

To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Ald-Ph-
amido-C2-nitrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3102122#ald-ph-amido-c2-nitrate-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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